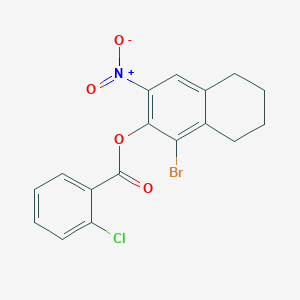![molecular formula C17H25N3O3 B4664046 N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4664046.png)
N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
説明
N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as U-69593, is a synthetic opioid compound that has been widely studied for its potential use in the treatment of pain and addiction. In
作用機序
N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide acts as a selective agonist for the kappa opioid receptor, which is primarily located in the brain and spinal cord. Activation of the kappa opioid receptor by N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide results in the inhibition of the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, stress, and addiction.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dysphoria. It has also been shown to produce anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the advantages of N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its high selectivity for the kappa opioid receptor, which allows for more precise targeting of this receptor. However, one of the limitations of N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of research is the development of new analogs of N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in the treatment of addiction, depression, and anxiety. Additionally, further research is needed to fully understand the long-term effects of N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide on the brain and body.
科学的研究の応用
N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be a highly selective agonist for the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been studied for its potential use in the treatment of depression and anxiety.
特性
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13-4-5-14(2)15(12-13)19-17(22)16(21)18-6-3-7-20-8-10-23-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCCPPFRBYZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({5-[bis(5-methyl-2-furyl)methyl]-2-furyl}methyl)-4-methylbenzenesulfonamide](/img/structure/B4663963.png)
![5-(2,5-dimethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4663969.png)
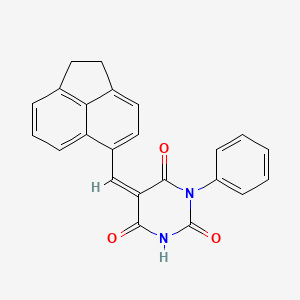
![3,4-dichloro-N-{2-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4663983.png)
![5-chloro-2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4663993.png)
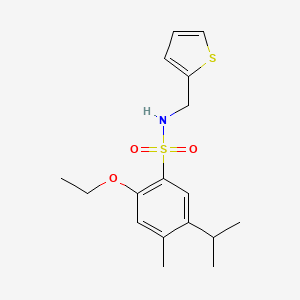
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4664008.png)
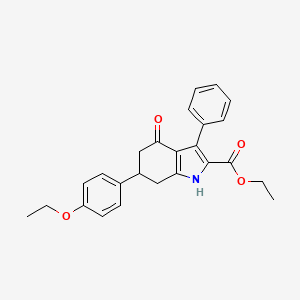
![7-{[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4664014.png)
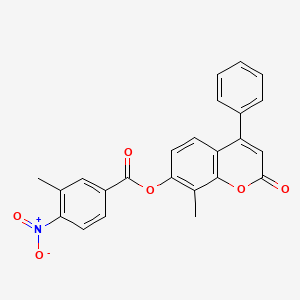

![4-amino-8-(3-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4664031.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4664042.png)
